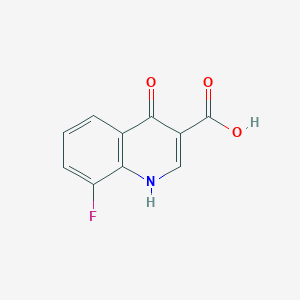

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDOGPKKWBGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371998 | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-70-8 | |

| Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous fluoroquinolone antibiotics.[1] The strategic placement of the fluorine atom at the C8-position and the carboxylic acid at the C3-position are crucial for the biological activity of these therapeutic agents, which primarily target bacterial DNA gyrase and topoisomerase IV. This guide provides a comprehensive overview of the most robust and widely adopted synthetic methodology for this scaffold: the Gould-Jacobs reaction. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Strategic Overview: The Gould-Jacobs Reaction as the Cornerstone

The synthesis of the 4-quinolone core is most reliably achieved through the Gould-Jacobs reaction, a classical yet highly effective method for constructing the quinoline ring system from an aniline derivative.[2][3][4] This multi-step sequence is favored for its versatility and consistent outcomes. The overall strategy involves three primary stages:

-

Condensation: An initial nucleophilic substitution reaction between 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Thermal Cyclization: A high-temperature intramolecular reaction to form the heterocyclic quinoline ring.

-

Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.[2][3][5]

This pathway provides a logical and scalable route to the target molecule, making it the industry standard.

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Detailed Synthetic Protocols & Mechanistic Insights

A successful synthesis relies not just on following steps, but on understanding the causality behind each operation. The protocols described below are designed to be self-validating, with explanations for key choices.

Stage 1 & 2: Condensation and Thermal Cyclization

The first two stages are often performed sequentially. The initial condensation is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the EMME, followed by the elimination of ethanol to form a stable enamine intermediate.[3] This intermediate is then subjected to high temperatures, which provides the activation energy needed for an intramolecular 6-electron cyclization, followed by another elimination of ethanol to form the aromatic quinolone ring system.[3][6]

The choice of a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical. It allows the reaction to reach the necessary temperature (typically ~250°C) for efficient cyclization while preventing charring and decomposition that can occur with neat heating.[7]

Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 - 1.1 eq).

-

Initial Condensation: Heat the mixture gently to 100-110°C for 1-2 hours. During this phase, ethanol is evolved as the enamine intermediate forms. The reaction can be monitored by TLC to confirm the consumption of the aniline.

-

Cyclization: To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A. Begin heating the mixture vigorously. The temperature should be raised to approximately 250°C.

-

Reaction Monitoring: Maintain the temperature for 30-60 minutes. The product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will begin to precipitate from the hot solution as a solid.

-

Isolation: Allow the reaction mixture to cool to room temperature (or slightly above, to maintain solvent fluidity). The precipitated solid is isolated by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with a non-polar solvent like hexane or toluene to remove the residual high-boiling point solvent. The product is typically of sufficient purity for the next step without further purification.

Stage 3: Saponification to the Carboxylic Acid

The final step is a standard base-mediated hydrolysis (saponification) of the ethyl ester at the C3-position.[2] Sodium hydroxide is a common choice, and a co-solvent system like water/ethanol ensures the solubility of both the ester and the hydroxide salt.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) obtained from the previous stage in a mixture of ethanol and a 10% aqueous sodium hydroxide solution (e.g., a 1:1 v/v mixture).

-

Hydrolysis: Heat the suspension to reflux (approximately 80-90°C) with stirring. The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling the solution to room temperature, carefully acidify the mixture to a pH of ~2-3 using a strong acid like hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate out of the solution.

-

Isolation and Purification: Collect the white to off-white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

-

Drying: Dry the final product under vacuum at 60-80°C to yield this compound.

Caption: A step-by-step workflow for the synthesis of the target compound.

Quantitative Data & Validation

The Gould-Jacobs reaction is known for providing good to excellent yields. The following table summarizes typical outcomes for this synthesis.

| Stage | Key Reagents | Typical Conditions | Typical Yield |

| Ring Formation | 2-Fluoroaniline, EMME, Dowtherm A | 250°C, 30-60 min | 85-95% |

| Saponification | Ethyl Ester Intermediate, NaOH | Reflux in EtOH/H₂O, 2-4 h | 90-98% |

| Overall | - | - | 75-93% |

Product identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic and heterocyclic rings.

-

¹⁹F NMR: To verify the presence and chemical shift of the single fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

Melting Point: As a reliable indicator of purity.

Conclusion

The synthesis of this compound is reliably and efficiently achieved through the Gould-Jacobs reaction. This method, involving a straightforward condensation, a high-temperature cyclization, and a final ester hydrolysis, remains the gold standard in both academic and industrial settings. A thorough understanding of the reaction mechanism and careful control over key parameters, particularly the cyclization temperature, are paramount for achieving high yields and purity. The resulting scaffold is a critical precursor for the development of life-saving fluoroquinolone antibiotics, underscoring the importance of this foundational synthetic chemistry.

References

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

- A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (1995). ACS Publications. Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from [Link]

-

Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

-

8-Fluoroquinoline-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Retrieved from [Link]

Sources

- 1. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. ablelab.eu [ablelab.eu]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

physicochemical properties of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary

This compound is a key heterocyclic building block belonging to the quinolone class of compounds. Its structural architecture, featuring a fluorine substituent and ionizable carboxylic acid and hydroxyl groups, makes it a molecule of significant interest in medicinal chemistry and drug development, particularly as a precursor for potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV[1]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from predicting its pharmacokinetic profile (ADME) to designing robust synthetic routes and stable formulations. This guide provides a comprehensive overview of its core properties, supported by field-proven experimental protocols for their accurate determination, designed for the research scientist and drug development professional.

Molecular Identity and Core Properties

The foundational step in characterizing any lead compound is to establish its molecular identity and fundamental properties. This compound is registered under CAS Number 63010-70-8[2][3]. Its structure combines a quinoline core with three critical functional groups that dictate its chemical behavior: an electron-withdrawing fluorine atom at the 8-position, a phenolic hydroxyl group at the 4-position, and a carboxylic acid at the 3-position.

Caption: Chemical structure of this compound.

The interplay of these groups governs the molecule's electronic distribution, hydrogen bonding capacity, and ionization state, which are critical determinants of its solubility, membrane permeability, and target-binding interactions.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 63010-70-8 | [2][3][4] |

| Molecular Formula | C₁₀H₆FNO₃ | [2][4] |

| Molecular Weight | 207.16 g/mol | [2][3][4] |

| Appearance | Solid, powder | [2] |

| Purity (Typical) | ≥95% | [2][4] |

| Predicted LogP | 1.7777 | [4] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 |[4] |

Ionization Behavior (pKa)

The ionization constant(s) (pKa) are arguably the most critical physicochemical parameter for any ionizable drug candidate. They directly influence solubility, absorption, distribution, and receptor interaction. This molecule possesses two primary ionizable centers: the carboxylic acid (acidic) and the quinoline nitrogen (basic), with the phenolic hydroxyl group also capable of deprotonation at higher pH.

Caption: Predominant ionization states of the molecule as a function of pH.

While experimentally determined pKa values for this specific molecule are not widely published, we can predict the approximate ranges based on its functional groups. The carboxylic acid is expected to have a pKa in the range of 3-5, while the protonated quinoline nitrogen is expected to have a pKa around 5-6. An accurate experimental determination is essential.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa values in an aqueous or co-solvent system. The principle relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

-

Expertise & Causality: This method is chosen for its directness and accuracy. Using a co-solvent like methanol or DMSO may be necessary if aqueous solubility is low; however, this will yield an apparent pKa (pKaapp) that must be noted, as the organic solvent perturbs the true aqueous ionization constant.

Materials & Equipment:

-

This compound

-

Calibrated pH meter with a combination electrode

-

Automated titrator or manual burette (Class A)

-

0.01 M HCl, standardized

-

0.01 M KOH or NaOH, standardized and carbonate-free

-

Co-solvent (e.g., Methanol or DMSO), if required

-

Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture containing the background electrolyte. Causality: The electrolyte minimizes changes in activity coefficients during titration.

-

Acidic Titration: If the compound is in its neutral or basic form, acidify the solution to below pH 2.5 with 0.01 M HCl to ensure all functional groups are fully protonated.

-

Titration with Base: Begin titrating the solution with standardized 0.01 M KOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until at least pH 11 to ensure all relevant ionizations are observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to neutralize the functional group has been added (the midpoint of the buffer region). Alternatively, the pKa corresponds to the pH at the point of maximum buffer capacity, which can be found from the peak of the first derivative plot (dpH/dV vs. V).

Solubility Profile

Aqueous solubility is a key determinant of oral bioavailability and formulation feasibility. The presence of both a lipophilic quinoline core and polar, ionizable functional groups suggests that the solubility of this compound will be highly pH-dependent. A study on similar 3-hydroxyquinoline-4-carboxylic acid derivatives noted solubilities of at least 0.5 mM[5].

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 371.04 °C | [6] |

| Density | 1.48 g/cm³ | [6] |

| Flash Point | 196.1 °C |[6] |

Protocol: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, ensuring a true equilibrium is measured.

-

Trustworthiness: This protocol is self-validating. By measuring the concentration in solution at multiple time points (e.g., 24 and 48 hours) and confirming the value is no longer changing, you validate that equilibrium has been reached. The presence of solid material at the end of the experiment confirms that the solution was saturated.

Caption: Workflow for the Shake-Flask solubility determination method.

Materials & Equipment:

-

Test compound

-

Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. Causality: Continuous agitation facilitates the dissolution process and prevents the settling of solid material, ensuring a uniform approach to equilibrium.

-

Sampling & Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles. Causality: Filtration is a critical step; any particulate matter will lead to a gross overestimation of solubility.

-

Analysis: Accurately dilute the filtrate with mobile phase and analyze by a validated HPLC-UV method. Quantify the concentration against a calibration curve prepared from known concentrations of the compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure and can be used for routine quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with splitting patterns influenced by the fluorine atom. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets or may exchange with solvent protons.

-

¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C-8 position, providing a clear signature for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrations include:

-

O-H Stretch: A broad band around 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C and C=N Stretches: Multiple sharp bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic quinoline core.

-

C-F Stretch: An absorption in the 1100-1000 cm⁻¹ region.

Protocol: General Sample Preparation for Spectroscopic Analysis

-

NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons, allowing for their observation.

-

FT-IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum. This requires minimal sample preparation.

-

UV-Vis: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU and record the spectrum from ~200-400 nm. The analysis should be performed in various pH buffers to observe shifts in the absorption maxima corresponding to ionization events (useful for pKa determination).[7]

References

- 1. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 6. This compound (63010-70-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

Subject: Elucidation of the Bio-mechanistic Pathways of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a quinolone derivative with a chemical structure suggestive of significant biological activity. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural similarity to the well-established class of fluoroquinolone antibiotics and other bioactive quinolones allows for a scientifically-grounded postulation of its mechanism of action. This guide will provide a comprehensive overview of the presumed primary and potential secondary mechanisms of action, supported by evidence from related compounds. Furthermore, we will outline key experimental protocols to validate these hypotheses, presented in a manner that is both informative and actionable for researchers in the field.

The core structure, a quinolone ring with a carboxylic acid at position 3, is a hallmark of compounds that target bacterial type II topoisomerases. The presence of a fluorine atom at position 8 and a hydroxyl group at position 4 are expected to modulate the molecule's efficacy and potential for other biological interactions.

Part 1: Inferred Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The most probable mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This action is characteristic of fluoroquinolone antibiotics and is a critical pathway for inducing bacterial cell death.

Causality of Inhibition:

-

Formation of a Ternary Complex: The quinolone molecule is believed to bind to the enzyme-DNA complex. Specifically, it intercalates into the DNA at the site of the double-strand break mediated by the topoisomerase.

-

Role of Magnesium Ions: The 4-hydroxy group and the 3-carboxylic acid moiety are crucial for chelating magnesium ions. This chelation is thought to mediate the interaction between the quinolone and the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.

-

Induction of Double-Strand Breaks: By stabilizing the cleaved complex, the quinolone effectively traps the topoisomerase on the DNA, leading to an accumulation of double-strand breaks.

-

Cellular Consequences: The accumulation of these breaks triggers the SOS response in bacteria and ultimately leads to apoptosis and cell death. The disruption of DNA replication, transcription, and repair is the primary mode of its bactericidal effect.

Visualizing the Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Presumed mechanism of this compound via DNA gyrase inhibition.

Part 2: Potential Secondary Mechanisms of Action

Beyond its likely role as a topoisomerase inhibitor, the structural features of this compound suggest other potential biological activities.

A. Inhibition of the STAT3 Signaling Pathway

Research on structurally similar compounds, such as 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters, has demonstrated their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Mechanism of STAT3 Inhibition:

-

Inhibition of Phosphorylation: The quinolone derivative may inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (Y705). This phosphorylation is a critical step for the dimerization and activation of STAT3.

-

Upstream Kinase Inhibition: The inhibition of STAT3 phosphorylation could be a result of direct inhibition of upstream kinases, such as Janus kinases (JAKs).[1]

-

Therapeutic Implication: By inhibiting the STAT3 pathway, this compound could potentially exhibit anti-proliferative and pro-apoptotic effects in cancer cells, making it a candidate for oncology research.

Visualizing the Pathway: STAT3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

B. Metal Chelation

The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator.[2][3] This ability to bind metal ions can lead to a range of biological effects.

-

Disruption of Metalloenzymes: Many essential enzymes require metal cofactors for their function. By sequestering these metals, 8-hydroxyquinoline derivatives can inhibit their activity.

-

Generation of Reactive Oxygen Species (ROS): In some contexts, the metal complexes of 8-hydroxyquinolines can catalyze redox reactions, leading to the production of ROS and subsequent oxidative stress and cell damage. This is a potential mechanism for anticancer and antimicrobial activity.[4]

-

Neuroprotection: The chelation of excess iron has been explored as a therapeutic strategy in neurodegenerative diseases.[2]

Part 3: Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound, a series of well-defined experiments are necessary.

A. DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine if the compound inhibits the activity of bacterial type II topoisomerases.

Methodology:

-

Enzyme Source: Obtain purified recombinant DNA gyrase and topoisomerase IV from a commercial source or through in-house expression and purification.

-

DNA Substrate: Use supercoiled plasmid DNA (for gyrase) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV) as the substrate.

-

Assay Buffer: Prepare an appropriate assay buffer containing ATP and MgCl₂.

-

Reaction Setup:

-

In a microfuge tube, combine the assay buffer, DNA substrate, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Pre-incubate for 10 minutes at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green).

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA, respectively.

-

-

Data Quantification: Quantify the band intensities to determine the IC₅₀ value of the compound.

B. Cell-Based Assays for STAT3 Phosphorylation

Objective: To assess the effect of the compound on STAT3 activation in a cellular context.

Methodology:

-

Cell Line Selection: Choose a cancer cell line known to have constitutively active STAT3 (e.g., U266 myeloma cells) or a cell line where STAT3 can be activated by a cytokine (e.g., HeLa cells stimulated with IL-6).

-

Cell Culture and Treatment:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

If necessary, stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation.

-

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Y705) and total STAT3.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the ratio of p-STAT3 to total STAT3.

C. Metal Chelating Activity Assays

Objective: To confirm the metal-chelating properties of the compound.

Methodology:

-

UV-Visible Spectrophotometry:

-

Prepare solutions of various metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺) in a suitable buffer.

-

Record the UV-Vis spectrum of the compound alone.

-

Add the metal ion solutions to the compound solution and record the changes in the UV-Vis spectrum. A shift in the absorption maxima indicates the formation of a metal-ligand complex.

-

-

Fluorescence Spectroscopy:

-

8-hydroxyquinolines are often weakly fluorescent, but their fluorescence can be significantly enhanced upon metal binding.[3]

-

Measure the fluorescence emission spectrum of the compound in the absence and presence of various metal ions. An increase in fluorescence intensity upon addition of a metal ion is indicative of chelation.

-

Data Presentation

Table 1: Hypothetical Inhibitory Activity against Bacterial Topoisomerases

| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |

| This compound | 0.5 | 1.2 |

| Ciprofloxacin (Control) | 0.1 | 0.8 |

Table 2: Hypothetical Effect on STAT3 Phosphorylation in U266 Cells

| Treatment | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized) |

| Vehicle Control | - | 1.00 |

| This compound | 1 | 0.75 |

| This compound | 5 | 0.40 |

| This compound | 10 | 0.15 |

| Stattic (Control) | 5 | 0.20 |

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to function as an inhibitor of bacterial DNA gyrase and topoisomerase IV, positioning it as a potential antibacterial agent. Furthermore, the possibility of STAT3 pathway inhibition and metal chelation opens avenues for its investigation in oncology and other therapeutic areas.

Future research should focus on validating these proposed mechanisms through the experimental protocols outlined in this guide. Elucidating the precise molecular interactions through techniques such as X-ray crystallography of the compound bound to its target enzymes would provide invaluable insights for the rational design of more potent and selective derivatives.

References

- 1. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Page loading... [guidechem.com]

A Technical Guide to the Biological Activity of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Abstract: The quinolone scaffold, particularly the fluoroquinolone subclass, represents a cornerstone of modern antimicrobial therapy. Strategic modifications to this core structure have yielded compounds with expanded biological activities, including potent anticancer properties. This guide provides an in-depth technical analysis of derivatives based on the 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid core. We will explore the mechanistic basis of their bioactivity, delve into critical structure-activity relationships (SAR), and present validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Quinoline Core and the Significance of Key Substituents

The quinolone journey began with the discovery of nalidixic acid in 1962, a first-generation agent primarily used for urinary tract infections.[1] The subsequent introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone class, dramatically enhancing antibacterial potency and spectrum.[2][3] The core subject of this guide, the this compound scaffold, incorporates several features critical for potent biological activity.

-

4-Oxo-3-carboxylic Acid Moiety: This pharmacophore is indispensable for antibacterial activity. It is directly involved in binding to the bacterial DNA-enzyme complex through interactions with water-metal ion bridges.[4] Alterations at positions 3 and 4 typically result in a significant loss of biological activity.[5]

-

4-Hydroxy Tautomer: While often drawn as the 4-oxo form, it exists in tautomeric equilibrium with the 4-hydroxy form, which is crucial for its chelating properties and interaction with biological targets.

-

8-Fluoro Substituent: The placement of a halogen at the C-8 position is a key modification. A fluorine atom at this position can enhance oral absorption and significantly improve activity against anaerobic bacteria.[6] It also influences the overall electronic and steric properties of the molecule, impacting both efficacy and side-effect profiles.[6][7]

This guide will dissect how these structural elements synergize to produce a range of biological effects, from potent bactericidal action to promising anticancer cytotoxicity.

Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial activity of fluoroquinolones is their ability to corrupt the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are vital for managing DNA topology during replication, transcription, and repair. Quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome.[4]

-

Target Binding: Fluoroquinolones do not bind to the enzymes alone but rather to the transient enzyme-DNA complex.[10]

-

Cleavage Complex Stabilization: They stabilize this "cleavage complex," where the DNA is cut but not yet resealed.[9]

-

Replication Fork Arrest: The stalled complex acts as a physical barrier to the DNA replication machinery, leading to an arrest of DNA synthesis.[8]

-

Chromosome Fragmentation & Cell Death: This arrest triggers a cascade of events, including the generation of double-strand DNA breaks, ultimately leading to bacterial cell death.[10]

The relative affinity for DNA gyrase versus topoisomerase IV can vary. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is often the main target in Gram-positive bacteria like Staphylococcus aureus.[10]

Caption: Mechanism of bactericidal action for 8-fluoroquinolone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of the this compound core can be finely tuned by modifications at several key positions. Understanding these SARs is paramount for designing next-generation agents with improved potency, spectrum, and safety profiles.

-

N-1 Position: A cyclopropyl group is often optimal for broad-spectrum antibacterial activity, as seen in ciprofloxacin.[5] This substituent enhances overall potency.[6]

-

C-5 Position: An amino group at C-5 can improve overall potency.[6]

-

C-7 Position: This position is a critical determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring (as in norfloxacin and ciprofloxacin) or a pyrrolidine ring extends activity against Gram-negative bacteria.[2][6] Alkylation of these rings can increase serum half-life and improve potency against Gram-positive bacteria.[6]

-

C-8 Position: As noted, a fluorine atom enhances activity against anaerobes.[6] Combining an 8-fluoro group with a 5-amino group can further increase activity against atypical organisms.[7]

Caption: Key Structure-Activity Relationships of the quinolone core.

Spectrum of Biological Activity

Antimicrobial Activity

Derivatives of this class are expected to exhibit broad-spectrum antibacterial activity. The precise spectrum is heavily influenced by the C-7 substituent. For instance, studies on related 8-nitrofluoroquinolones demonstrated that introducing lipophilic groups at the C-7 position tends to enhance activity against Gram-positive strains like S. aureus.[11] Derivatives with p-toluidine, p-chloroaniline, and aniline at C-7 showed good activity against S. aureus with MIC values in the range of 2-5 µg/mL.[11]

| Derivative Class (Example from related series) | Target Organism | MIC (µg/mL) | Reference |

| 8-Nitrofluoroquinolone with C-7 p-toluidine | S. aureus | ~2-5 | [11] |

| 8-Nitrofluoroquinolone with C-7 p-chloroaniline | S. aureus | ~2-5 | [11] |

| 8-Nitrofluoroquinolone with C-7 n-butyl | Gram-positive bacteria | 0.65 | [12] |

| 8-Nitrofluoroquinolone with C-7 ethoxy | Gram-positive bacteria | 0.58 | [12] |

Note: Data is from closely related 8-nitrofluoroquinolones to illustrate the potential activity and is dependent on the specific C-7 substituent.

Anticancer Activity

A growing body of evidence highlights the potential of quinoline derivatives, including 8-hydroxyquinolines, as anticancer agents.[13][14] Their mechanism of action in cancer cells is often multifactorial and can be distinct from their antibacterial mechanism.

-

Topoisomerase II Inhibition: Similar to their action on bacterial topoisomerases, some fluoroquinolones can inhibit human topoisomerase II, an enzyme critical for cancer cell proliferation.

-

Induction of Apoptosis: Many 8-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15]

-

Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a potent metal chelator. This property is crucial for its antiproliferative activity, as it can disrupt cellular metal homeostasis, particularly of copper and iron, which are vital for tumor growth.[16][17]

-

ROS Generation: The interaction of these compounds and their metal complexes with cellular components can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[17][18]

For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, demonstrated potent Aurora A kinase inhibition and induced apoptosis in the MCF-7 breast cancer cell line.[15] Other 8-hydroxyquinoline derivatives have shown cytotoxicity against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar range.[13][18]

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline derivative (o-chloro substitution) | A-549 (Lung) | 5.6 | [13] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | ~3.5 (converted from 6.25 µg/mL) | [14] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [15] |

| 8-Hydroxyquinoline hydrazone copper(II) complexes | A-375 (Melanoma) | < 1 (for most active) | [17] |

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

Procedure:

-

Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure with a rich biological profile. Its derivatives have demonstrated potent, broad-spectrum antibacterial activity rooted in the well-established mechanism of dual topoisomerase inhibition. Furthermore, emerging research strongly supports their development as anticancer agents, acting through diverse mechanisms including apoptosis induction and disruption of metal ion homeostasis.

Future research should focus on synthesizing novel libraries of these derivatives, particularly exploring diverse and complex substituents at the C-7 position to optimize the therapeutic window. A deeper investigation into their anticancer mechanisms, including the identification of specific molecular targets beyond topoisomerases and the role of metal chelation in vivo, will be crucial for their clinical translation. The strategic combination of the 8-fluoro substituent with other potency-enhancing groups offers a promising avenue for the development of next-generation therapeutics to combat both infectious diseases and cancer.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0GLx6yRW0ugusXEvupvg39OK58wuG1v54L3RVEn0X7w2f1kTIkkFtRUW2q462l6e2QqQr5nnmsO5EC88DKm0H6RJ_G57R68IQxWh6MLbThAodx5iIXl-al2WhW0047cIL3aGXYkjRKw-wdHM=]

- Wikipedia contributors. (2024). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX1q9atT9twlcWRFXWwKIQBLnbmPnrms30Az7Kk57CacG3FBP0I5GABY4G3ybjs-o31gvTjz0lrjeySHcMt636Kbi6Pheqa2KGClD5j9PahNTMh_wdgSxrD52tM28FPQrWF-Yg-wJt7Aztz0Wn]

- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikiU2g24cPydNLPmTEVZ_O0wWksMDpO-h2PfwFAPxg0ieXB7nPmfu_f5Vm7vXfDEy23EcIen8SePkiF1LorwUBM7mZ6BDw5PAR5f8qIfMFl36slwwPhCm-DOAJU5Is7toBx63P2UM2u4qKy7jIVroZBjpHc-jR6UI1AoiHvMhFDHQ18T0DiPsRj8ylBOFhtifurzet5HS_2BvZ9WjW-h1_h4wO1YNxxrf6EqPLaU=]

- Vila, J., & Soto, M. (2012). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 30, 20–25. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-f6HgyyzzZLZGCF9-sdJnm6dfYni9oIFFpjPtFml-qRbK2tVGGmpEiV5RUG-f9vIJOL1ek02Ny5zwF6kHQrDr0ZQAx3-llBSc68c9cpM1c9fkaOTQ8l-KHm87JBs8TiMsoAKfSEmnIb7bIiU=]

- Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6T4TsYG6c7yfsF1vyYYnWMg5XrNw53NfSK0zlsUg9jkwBnUDkyStX0uil4575jVp9Cc-h4aY2Ydi9XSzcbLKSBYqiiVlKckmy-7oHMUxaQd5LFWi7QSrWw2gjGixdWQAj8G8Cvq0=]

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhWRiWsYycFI-KZUFm_vOA-dwdiKPzvEa1GbSzfY0wf36quuOOBzZyL6RsC0WVeRNQRINmpYAbT9JAr4eiIOEPdlvOXRjg6MnK1Zfv6W9vhnRtmHyqTrnmImuZMQAhAoLWKq4=]

- Saadeh, H. A., Al-Qawasmeh, R. A., & Mosleh, I. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5478. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfK2ulZdsfq7fNx3v0gbBVPisbtGpLQniqa9LGV956ymBu0tWKILo5Epxf6mBudCHiVxjbFIssYDvb6sSb9lIAFQ-4c0hwcZqxX_q5ryjh7HaMwUZ4b-iRTGBdY8nU5_Bxi7RpKXkv2y6APvs=]

- Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2011). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 4(1). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMwf5GJkt0g1CFCmN5AqDqQig6fYvIzRH5zXMiP8ot_qEotnJ3cNcuPm8h6feWTY5UjL0EFZyDiWmaeae8bpM6sf4hCzv8sTwYeJQSsP_3AuWYhAGInsk7jMJ83PWUp8XUXsgQ6uSL1wJbIjWzbSxNH635b8ZA4Yc3NHpcRAQQszYm5OBLBl6dSPYb4vzHxXFAYoz7fHCDka_4UO8vHkLOK2M=]

- Medicinal Chemistry. (2020). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNoYitXbUaFkOSrIz3jP1LDUNOlsnV1oMve0hHu617JnqLLvQO2UxKFdUqZcd6EjB494xHBIbFFZ-FG4baTJkA6ZWPxMTonyGDy43EvH9vZEIbI7aacZDKNVlOuZo8bxHzizHyKx4=]

- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHILSrw0Z4yhTm634qMV4OAFd2aPmMeM7qmJq-KXLDVAfkHABitlz8bGDJzs76yJ5j2gCNyMLxgeWj1KHX9RlaUmpcVYCT82NWgtwK0MleqhS2CpjMf_5VupEPQXYcjMlGAK9IKnlU7us97nxw4KeBn]

- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBkLQAvSCgzSl76eF6k9rpBRDVtcU7VHPYru3mcswdqk3CeSoOjiOg2_g9mza95TLHMQTsqj9mqvjJfPqdPTKSX30momjnDPiBH4ZxfSQmUdJaUqHdjpBU2UOCYQcB7fTcINtHRYkDwQbm5A_cVC58zUyYXBmG4VWvSO4F5END00Y5ap4vjS9T670WItHdBk0vuTkIjPax394iaibxukY26WjfHJbiuwsTB0qD--IJdq0lbhz6ndB1C0bSsS1o2ba]

- Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfXnsYWzBFrB5GCnH3bGInSMoeQivBTS9fjh3aEEmWZkOTtKkO_T3lDzW3c4CFHp-CTC_avTsHMo3Xh99PN1q5mZw4Vd1PKyB-SYXTcDIwlOLSdssM-RBMpIcMcBDz_RxoRaRdtCvWK3fZ6JUSLXKvGzYNxGj6dj5IRmdzHyH3aQj1HPRhvcaiLX_vX9lk-YEEytdA215C9EBfheKk8Dlfyph2JLfVyxo6VyrSJF3okJsg3lE0QuqjcwVWU0th0JNnTlCM-D66NkPtS4rQrVQt22ia0KMAAx6Rwn34-tg=]

- Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSX91evXNRaFnpOh9ua3-bwyaJNrTffOjemBlOYVo6TJp8xMjd8PYjt3G3drSwb-3mvX31ki0cf4u16uvNA28oIcS2C1jPaWDTyDlPVVX3AF6KbnWO3Jdlt-iR9h4oD7MyB6j3Om8tMKh2vZG0ZXYlpCmkRtVxQJ8EgTgPn_3CWKu51DoBtZudPS_3UJL3u7PuaAiLDLw88RY0QfkJo5GitHBa9j-BYO5Vl-YI14ubu-gXMBqiFMhH7m4rCz_v3_XH]

- Al-Hiari, Y. M., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Archiv der Pharmazie, 340(6), 297–303. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmHcV30cc7Wi45bgy-rPpX7UoIfPTeVZT7ETmS87F62Gy2Zp41kQFmk8D21NLNXH39QtNfnSZn6b4UoWhUALzW_CLZmaniK0J7pNTYSR4tOohSwaLlAZgWLdzcJ6ZtAwu5__W3]

- Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1297–1311. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-6gemKnjpsSi8VpY5I9NEjmK_ynIIofb7kItF61gyJnwZFYGT1AsECeAdPQJirNRY2w_n2loLri54fUT41hj1O9ukXziIOTprwK_OgOjtrZk5MDbhz6SqPkhYKkBRFyIDXTwFlODUnwLFm1A=]

- Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 225-237. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQMZAE6Hhl13NFbkJtzyZDDwoFRdbqrnzi0A2y0XLs8v389C2IkRYRiEd9Ux2iGcpsE8RtBHKalKdog0GnmFSBWaF8epBVrwFHHCoOa5U0KdOYsmBxeRDA3GeAen8wxzlBse8yWk4xhkKsw-ymZzNYqsrzR2Vuo_b1_ZrWfRHOJXJInMDpwrMAIh5PC-gEZ22-sHEfFNfO]

- Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4KoQWokL134fSUPWM32lTE0wo_7gXtpE5qnlWm85fTsSyk-Txh2uzaUFwesV_bvmRBP2PVoEcgr9-C13DR2ChOduKQM7pHOEQ2VweD2iXraieljdO_PJJ8jA9KRL-xGedwRJ5P2BAQ-vTUUX8f5bDJ570elOU3-5XIsHNdPm4WWdJiA5faAlso5WtiYJM--eoUfmIcFUSIFTBtqX2il2uNrZ-eYlWVZybjai]

- Szychowski, K. A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(6), 5331. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7LE00uS12DLBIVy5Y3cgz14eu4T9n6rhCPSJxAb0LrtR55Xjv_Fwo9aA9T5ZRgziKt04_UGmx6bKUnfqPCn4lrGaCL0BMm5rw_NVCKWVpq0xnPFlcHDZ_mqcvoDToJKJrvnt]

- El-Sayed, N. F., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(14), 5363. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDEVflwYN8AHT4VoBlvpBLWrSVSCXhn4hxwjq1h9kfqDV12o2pWzNCyaJGKvE0_XgScIiA1Mq2L6gsU63ywuhUT9WUK4mR-nXx1Z-AbD_NcmICwkN12B1nq_WhRAce5eHkjw==]

- Freitas, B. A. C. C., et al. (2018). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG2wuUzJ6K423Gf2zDJnyrw-kn1riht1jqBAhrbyeFI78_gtO6J01-Jvc6ZgsNl8vVUQASTPn85k_0Q0TGXyXWmv6rWu3QyVRKQVgGujnxgFcdlVFz4iAralwjsGhfFOfFBDZ5B01Y5CYsGI6Eoex0YAfmV5iZq0Gk8fw7CmIPb0-GmdeHyke5ir37Ufo2I8u7S4gMkwAnQzHpqwBslzi7Voq-mg4gca4GYB3YJ_5x6BMch1ruZOJy0wTtSbaH5vHdv9iJposnGwJsDcrnL51cvLoNJkgNkRLtaA==]

- Rbaa, M., et al. (2023). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUxcvOaCZs52QUh2WvieUtMiFEr39CZboq1NyFM-d1ZuxD4aFelMJ-KRyn8r42bp_MWkxczzGD2SrnMJkb0KPgkb-zYqqHCDMVX7BRlWKTBY4WOTgL3Jk7p-n0eeWEQRNRzcj_A4aQpi0PbpcaP80HZmUaotvRbd10z-uvrTAvER5O8tf-hw5pZEIYe6U24CU8VjKTqUxqOf2RFvoOw0KtNqj_F7fWyrNJmWjYkF74MxwYQ1ZxNW1eUcZPL8mTPp57yHzlksWUL3RqO1TRCwK2ELLDIb8e_GhInCbI7Pj0hP1efQANXy4nGdtO5xIre5Vb5cUCA==]

- Chan, K. T., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 220–224. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_69z44RjA3_ckfuVd9_ZwIGgjLZDLg5nDgQ6jDSRJuLOnD1UxC2uOkCgzx8mhagAekmtQ04cDfE9Ij7Y8El5-j4vuvY7Rh0_VRXdvJcbn_Eibj4IDb21gDf2OCIacepp96FA4_6buRN5DK0A=]

- Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1148784. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKjGRnmSvqOs1ym4Y9keQxL0XixRxGbFEX2s16OWN-hmfL0H3EXUyy1XdvtR0b4M4oj3jX5V0vdjXrcw9XAD9gLWHzXZJS_d8x0bVYPiVKOYKBM5xyk6EZxUlyFos2PJfJ4_E5z1OjIdC_jLMk]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: Structural Analogs and Derivatives for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry, embodying the essential pharmacophoric features of the highly successful quinolone class of therapeutics. This guide provides a comprehensive technical overview for researchers engaged in the design, synthesis, and evaluation of structural analogs and derivatives of this core. We will delve into the nuanced structure-activity relationships (SAR) that govern biological activity, explore versatile synthetic methodologies for molecular diversification, and detail the established mechanisms of action against key biological targets. Furthermore, this document provides actionable experimental protocols and analytical techniques to empower the rational design and development of novel therapeutic agents based on this promising molecular framework.

The this compound Core: A Foundation for Therapeutic Innovation

The quinolone scaffold, particularly the 4-oxo-quinoline-3-carboxylic acid moiety, is a cornerstone in the development of antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position was a landmark achievement, leading to the development of the fluoroquinolone class of antibiotics with broad-spectrum activity.[2][3] The this compound core builds upon this legacy, incorporating a fluorine atom at the C-8 position, a modification known to influence oral absorption and potency against specific pathogens.[3][4] This guide will explore the chemical space around this core, providing insights into the design of novel derivatives with potential applications beyond antibacterial therapy, including anticancer agents.[5][6]

Decoding the Structure-Activity Relationship (SAR): A Blueprint for Rational Design

The biological activity of quinolone derivatives is exquisitely sensitive to structural modifications. A thorough understanding of SAR is paramount for the rational design of potent and selective therapeutic agents.

The Indispensable Core: Positions 2, 3, and 4

The 4-oxo group and the 3-carboxylic acid moiety are considered essential for the primary mechanism of action of quinolones, which involves the inhibition of type II topoisomerase enzymes like DNA gyrase and topoisomerase IV.[1][7] Modification of the C-3 carboxylic acid group, such as conversion to an ester or amide, generally leads to a decrease or loss of antibacterial activity.[3] However, in the context of anticancer drug development, modifications at this position can be exploited to shift the therapeutic target and enhance cytotoxicity.[5][8] The C-2 position is generally intolerant to bulky substituents, with simple replacements of the C-2 hydrogen often being disadvantageous to antibacterial activity.[3]

The N-1 Substituent: A Key Determinant of Potency

The substituent at the N-1 position plays a crucial role in the potency and spectrum of activity. Small, lipophilic groups such as ethyl and cyclopropyl are often optimal for antibacterial efficacy.[3] The cyclopropyl group, in particular, is a common feature in many potent fluoroquinolones.[9]

The C-5, C-6, C-7, and C-8 Positions: Fine-Tuning Activity and Properties

-

C-5 Position: The incorporation of small groups like amino (NH2) or methyl (CH3) at the C-5 position has been shown to be beneficial for antibacterial activity.[3]

-

C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.[3][10]

-

C-7 Position: The C-7 position is a key site for introducing diversity and modulating the spectrum of activity. The introduction of a piperazine moiety or other aminopyrrolidines is essential for potent antibacterial action.[3] This position also offers a handle for converting antibacterial fluoroquinolones into anticancer agents.[5]

-

C-8 Position: The substituent at the C-8 position significantly influences the compound's properties. An 8-fluoro substituent, as in our core structure, generally confers good potency against Gram-negative pathogens and can improve oral absorption.[3][9] In contrast, an 8-methoxy group tends to enhance activity against Gram-positive bacteria.[3][11] The order of activity imparted by the 8-substituent is generally F > Cl > H.[9]

Synthetic Strategies for Analog and Derivative Development

The synthesis of this compound derivatives typically involves the construction of the quinolone core followed by diversification at key positions. A common and effective strategy is the Gould-Jacobs reaction.

General Synthetic Workflow: The Gould-Jacobs Approach

A general and adaptable synthetic route to the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is outlined below. This approach allows for the late-stage introduction of diversity at the C-7 position, a critical determinant of biological activity.

Representative Experimental Protocol: Synthesis of 7-substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

This protocol is adapted from established literature procedures for the synthesis of related fluoroquinolone analogs and serves as a template for accessing derivatives of the 8-fluoro core.[12]

Step 1: Synthesis of Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate A mixture of ethyl 2,3,4,5-tetrafluorobenzoylacetate, triethyl orthoformate, and acetic anhydride is heated. After removal of volatiles, the residue is dissolved in a suitable solvent (e.g., ethanol) and cyclopropylamine is added. The resulting enamine is then cyclized by heating in the presence of a base such as potassium carbonate.

Step 2: Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid The ethyl ester from Step 1 is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Step 3: Synthesis of 7-(substituted-amino)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid The trifluoro-substituted quinolone from Step 2 is reacted with the desired amine (e.g., piperazine, 3-aminopyrrolidine) in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at elevated temperature to effect nucleophilic aromatic substitution at the C-7 position.

Biological Activities and Mechanism of Action

Antibacterial Activity: Targeting Bacterial DNA Replication

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][13] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[14][15]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[15]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[15]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and forming a ternary complex.[13][14] This complex physically blocks the progression of the replication fork, leading to a cascade of events that ultimately results in bacterial cell death.[7]

Anticancer Potential: A Shift in Therapeutic Focus

Interestingly, structural modifications to the fluoroquinolone scaffold, particularly at the C-3 and C-7 positions, can shift their biological activity from antibacterial to anticancer.[5][6] Some fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and a validated target for cancer chemotherapy.[5] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[8][16]

The table below summarizes the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [6] |

| Ciprofloxacin Derivative 33 | MCF-7 (Breast) | 12.9 | [6] |

| Ciprofloxacin-Thiadiazole Hybrid 13e | MCF-7 (Breast) | Potent Apoptosis Inducer | [8] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | 168.78 | [16] |

Analytical Techniques for Characterization and Quantification

Robust analytical methods are essential for the characterization of novel this compound derivatives and for their quantification in various matrices.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of newly synthesized compounds.[11][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups such as the carboxylic acid and the 4-oxo group.[17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives.[11]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the workhorse techniques for the separation, identification, and quantification of quinolone derivatives.[18]

Representative HPLC-MS/MS Protocol for Fluoroquinolone Analysis in Aqueous Samples: [19][20]

Sample Preparation:

-

Acidify the aqueous sample to pH 3.0.

-

Perform solid-phase extraction (SPE) using a weak cation exchange cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the fluoroquinolones with an appropriate organic solvent (e.g., methanol containing a small percentage of ammonia).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. Monitor the precursor ion and at least two product ions for each analyte.

Conclusion and Future Perspectives

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. The well-established structure-activity relationships provide a solid foundation for the rational design of new derivatives with tailored biological activities. While the primary application of this class of compounds has been in antibacterial therapy, emerging research highlights their potential as anticancer agents. Future research should focus on exploring a wider range of substitutions at the C-7 and C-8 positions to further enhance potency and selectivity against both bacterial and cancer targets. The development of derivatives with dual antibacterial and anticancer activity could also represent a promising avenue for future investigation. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to advance the development of this important class of compounds.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008. [Link]

-

Hooper, D. C. (2001). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-13. [Link]

-

Hawkey, P. M. (2003). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 29-35. [Link]

-

Grokipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

-

Al-Hiari, Y. M., Al-Mazahreh, A. M., & Seder, N. H. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1259-1273. [Link]

-

Al-Hiari, Y. M., Al-Mazahreh, A. M., & Seder, N. H. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1259-1273. [Link]

-

Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2012). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 5(2). [Link]

-

Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of medicinal chemistry, 48(9), 3443–3446. [Link]

-

El-Abadelah, M. M., Al-Hiari, Y. M., & Qandil, A. M. (2009). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[13]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[13][15]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 14(12), 5247–5260. [Link]

-

Sanchez, J. P., Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Nichols, J. B., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 31(5), 983–991. [Link]

-

Jiang, J. J., He, G. P., Gao, P., & Li, Y. L. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. A, 1216(1), 133–139. [Link]

-

PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Gedawy, E. M., Kassab, S. E., & El-Gamal, K. M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8568-8594. [Link]

-

Jeon, M. K., & Paeng, K. J. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. The Journal of antimicrobial chemotherapy, 23(4), 597–604. [Link]

-

Pharmacy 180. (n.d.). SAR of Quinolones. Retrieved from [Link]

-

Capton, E., Ha-Duong, N. T., Massip, S., Aubry, A., Fechter, P., Plesiat, P., & Verbeke, P. (2021). Lipophilic quinolone derivatives. Bioorganic & medicinal chemistry letters, 52, 128383. [Link]

-

Timári, I., Kortvelyesi, T., & Kálai, T. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(16), 4987. [Link]

-

Al-Trawneh, S. A. M., & El-Abadelah, M. M. (2020). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 353(1), e1900244. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2010). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 343(11-12), 652-658. [Link]

-

Ezelarab, H. A., Abdel-Aziz, M., & El-Sayed, M. A. A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(23), 7248. [Link]

-

El-Gindy, A., El-Yazby, F., & Maher, M. M. (2014). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Journal of Advanced Research, 5(2), 221-228. [Link]

-

Okerman, L., Croubels, S., De Baere, S., Van Hoof, J., De Backer, P., & De Brabander, H. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical chemistry, 69(24), 5161–5168. [Link]

-

Pintilie, L., Profire, L., & Sunel, V. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(1), 58-61. [Link]

-

Al-Omair, M. A. (2011). Signal Derivatization for HPLC Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Journal of the Brazilian Chemical Society, 22(8), 1461-1468. [Link]

-

Al-Warhi, T., Al-Mahmoudy, A. M., & Al-Rashood, S. T. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(18), 5946. [Link]

-

Gholami, M., Aryan, R., & Emami, S. (2021). Synthesis and biological assessment of ciprofloxacin-derived 1,3,4-thiadiazoles as anticancer agents. Research on Pharmaceutical Sciences, 16(5), 487-501. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 11. cnr-ist.fr [cnr-ist.fr]

- 12. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 18. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]